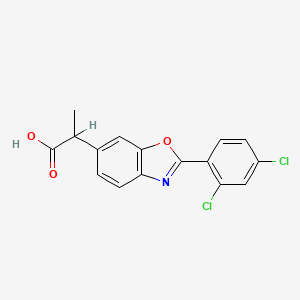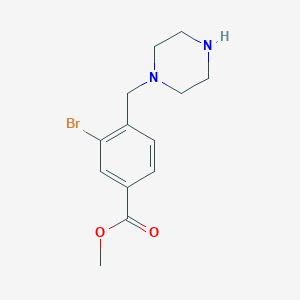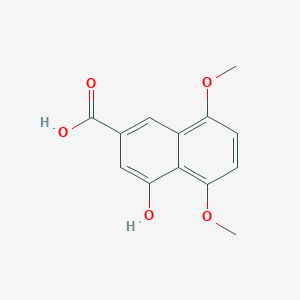
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- is a complex organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.
Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The hydrogen atoms on the indole ring can be substituted with halogens or other groups using electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: It is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Lacks the diphenylmethyl and hydroxyl groups, resulting in different chemical properties and biological activities.
Indole-2-carboxylic acid: Similar core structure but without the diphenylmethyl and hydroxyl groups, leading to different reactivity and applications.
5-Hydroxyindole-2-carboxylic acid: Contains a hydroxyl group but lacks the diphenylmethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
53924-10-0 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC名 |
3-benzhydryl-5-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO3/c24-16-11-12-18-17(13-16)20(21(23-18)22(25)26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23-24H,(H,25,26) |
InChIキー |
IGSKKFSCKDZNMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=C3C=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)



![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)


![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)




